molecular formula C9H13N3O5P+ B12651830 ddC-HP CAS No. 140132-18-9

ddC-HP

Cat. No.: B12651830
CAS No.: 140132-18-9
M. Wt: 274.19 g/mol
InChI Key: PZBCAVGLXLNZCZ-POYBYMJQSA-O
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Description

ddC-HP, also known as 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate, is a synthetic nucleoside analog. It is structurally related to cytidine but lacks the 3’-hydroxyl group on the sugar moiety, which is replaced by a hydrogen atom. This modification prevents the formation of 5’ to 3’ phosphodiester linkages, which are necessary for the elongation of DNA chains, thus resulting in the termination of viral DNA growth. This compound is primarily used in the treatment of Human Immunodeficiency Virus (HIV) infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate typically involves the following steps:

    Starting Material: The synthesis begins with cytidine.

    Deoxygenation: The 2’ and 3’ hydroxyl groups of cytidine are selectively deoxygenated to form 2’,3’-dideoxycytidine.

    Phosphorylation: The 5’ hydroxyl group of 2’,3’-dideoxycytidine is then phosphorylated to form 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate.

Industrial Production Methods

Industrial production of 2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Large-Scale Deoxygenation: Using selective deoxygenation agents to remove the 2’ and 3’ hydroxyl groups.

    Phosphorylation: Employing efficient phosphorylation reagents and catalysts to achieve high conversion rates.

    Purification: Utilizing techniques such as preparative high-performance liquid chromatography (HPLC) to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the phosphate group or other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphorylated and dephosphorylated derivatives, as well as oxidized and reduced forms of the compound.

Scientific Research Applications

2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of other nucleoside analogs and as a reagent in various chemical reactions.

    Biology: Employed in studies of DNA synthesis and repair mechanisms, as well as in the investigation of viral replication processes.

    Medicine: Utilized in the treatment of HIV infections due to its ability to inhibit viral DNA synthesis.

    Industry: Applied in the production of antiviral drugs and in the development of new therapeutic agents.

Mechanism of Action

2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate exerts its effects by inhibiting the activity of HIV-1 reverse transcriptase. It competes with the natural substrate deoxyguanosine triphosphate and is incorporated into the viral DNA, leading to chain termination. The molecular targets include the reverse transcriptase enzyme and the viral DNA synthesis pathway.

Comparison with Similar Compounds

2’,3’-Dideoxycytidine-5’-Hydrogen Phosphate is similar to other nucleoside analogs such as zidovudine, lamivudine, and stavudine. it is unique in its specific structural modifications that confer distinct pharmacological properties. The lack of the 3’-hydroxyl group makes it particularly effective in terminating viral DNA synthesis.

List of Similar Compounds

    Zidovudine: Another nucleoside analog used in the treatment of HIV.

    Lamivudine: A nucleoside reverse transcriptase inhibitor with a similar mechanism of action.

    Stavudine: A thymidine analog that also inhibits HIV reverse transcriptase.

Properties

CAS No.

140132-18-9

Molecular Formula

C9H13N3O5P+

Molecular Weight

274.19 g/mol

IUPAC Name

[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxy-oxophosphanium

InChI

InChI=1S/C9H12N3O5P/c10-7-3-4-12(9(13)11-7)8-2-1-6(17-8)5-16-18(14)15/h3-4,6,8H,1-2,5H2,(H2-,10,11,13,14,15)/p+1/t6-,8+/m0/s1

InChI Key

PZBCAVGLXLNZCZ-POYBYMJQSA-O

Isomeric SMILES

C1C[C@@H](O[C@@H]1CO[P+](=O)O)N2C=CC(=NC2=O)N

Canonical SMILES

C1CC(OC1CO[P+](=O)O)N2C=CC(=NC2=O)N

Origin of Product

United States

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